molecular formula C9H11ClN2O3S B14818937 N-(2-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(2-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14818937
M. Wt: 262.71 g/mol
InChI Key: GQVDIZVVAQLENR-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

N-(2-chloro-5-cyclopropyloxypyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-7-4-9(10)11-5-8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

GQVDIZVVAQLENR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

N-(2-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-5-methoxypyridin-4-YL)methanesulfonamide
  • N-(2-Chloro-5-ethoxypyridin-4-YL)methanesulfonamide
  • N-(2-Chloro-5-propoxypyridin-4-YL)methanesulfonamide

Uniqueness

N-(2-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

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